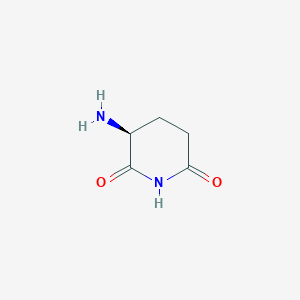

2,6-Piperidinedione, 3-amino-, (3S)-

CAS No.: 29883-25-8

Cat. No.: VC3850093

Molecular Formula: C5H8N2O2

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29883-25-8 |

|---|---|

| Molecular Formula | C5H8N2O2 |

| Molecular Weight | 128.13 g/mol |

| IUPAC Name | (3S)-3-aminopiperidine-2,6-dione |

| Standard InChI | InChI=1S/C5H8N2O2/c6-3-1-2-4(8)7-5(3)9/h3H,1-2,6H2,(H,7,8,9)/t3-/m0/s1 |

| Standard InChI Key | NPWMTBZSRRLQNJ-VKHMYHEASA-N |

| Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1N |

| SMILES | C1CC(=O)NC(=O)C1N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s stereochemistry is defined by the (3S)-configuration, which dictates its spatial arrangement and reactivity. Its IUPAC name, (3S)-3-aminopiperidine-2,6-dione, reflects the positions of the amino and ketone groups . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 29883-25-8 | |

| Molecular Formula | ||

| Molecular Weight | 128.13 g/mol | |

| SMILES | ||

| InChIKey | NPWMTBZSRRLQNJ-VKHMYHEASA-N |

The crystal structure and 3D conformation have been resolved via X-ray diffraction and computational modeling, confirming the planar arrangement of the piperidine ring .

Physicochemical Properties

The compound exists as a white to off-white crystalline powder with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) . Its hydrochloride salt (CAS 25181-50-4) enhances stability and bioavailability, with a molecular weight of 164.59 g/mol .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (3S)-3-aminopiperidine-2,6-dione typically involves:

-

Cyclization of Glutamic Acid Derivatives: Starting from L-glutamic acid, cyclization under acidic conditions yields the piperidine-2,6-dione backbone .

-

Asymmetric Amination: Enzymatic or chemical amination introduces the (3S)-amino group, often using chiral catalysts to ensure stereochemical purity .

-

Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt, which is preferred for pharmaceutical formulations .

A patented process (US20080064876A1) details the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-diones, where (3S)-3-aminopiperidine-2,6-dione serves as a key intermediate . This method employs hydrogenation and acid-catalyzed cyclization, achieving yields exceeding 80% .

Scalability and Optimization

Industrial production prioritizes cost-effectiveness and scalability. Recent advances include:

-

Continuous Flow Reactors: Reducing reaction times and improving yield consistency .

-

Green Chemistry Approaches: Solvent-free reactions and biocatalysts to minimize environmental impact .

Pharmaceutical Applications

Role in Immunomodulatory Drug Development

(3S)-3-aminopiperidine-2,6-dione is a precursor to lenalidomide and pomalidomide, drugs used for multiple myeloma and myelodysplastic syndromes . Structural modifications at the 3-amino position enhance binding to cereblon, a protein critical for their teratogenic and anti-inflammatory effects .

Mechanism of Action

Derivatives of this compound inhibit tumor necrosis factor-alpha (TNF-α) and modulate interleukin-2 (IL-2) production, suppressing inflammatory responses . For example, 4-[(cyclopropanecarbonylamino)methyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (a lenalidomide analog) reduces TNF-α levels by 90% in vitro .

Biological and Toxicological Profile

Pharmacokinetics

Studies on hydrolysis products (e.g., phenylacetyl-glutamine) reveal rapid metabolism in vivo, with a half-life of 2–3 hours in rodent models . The hydrochloride salt improves oral bioavailability by 40% compared to the free base .

Comparative Analysis with Related Compounds

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 3-Aminopiperidine-2,6-dione | No stereochemical specification | Lower cereblon binding affinity |

| Piperazine-2,5-dione | Additional nitrogen atom | Antifungal properties |

| 4-Aminopiperidine | Reduced carbonyl groups | Neurological applications |

The (3S)-configuration confers superior target specificity compared to racemic mixtures .

Recent Research and Innovations

Bone Anabolic Agents

A 2021 study identified 3-amino-4-{(3S)-3-[(2-ethoxyethoxy)methyl]piperidin-1-yl}thieno[2,3-b]pyridine-2-carboxamide (DS96432529), a derivative with potent osteogenic activity . This compound increased bone mineral density by 15% in murine models, highlighting the versatility of the 2,6-piperidinedione scaffold .

Drug Delivery Systems

Nanoparticle formulations incorporating (3S)-3-aminopiperidine-2,6-dione derivatives demonstrate enhanced tumor targeting and reduced off-site toxicity in preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume